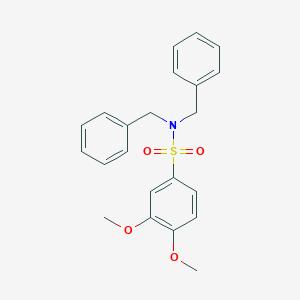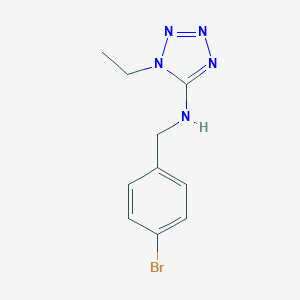
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, also known as CP-96,345, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of neuroscience. CP-96,345 is a selective antagonist of the neurotensin receptor, which is involved in a range of physiological processes, including neurotransmission, pain regulation, and energy metabolism. In
Wirkmechanismus
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether acts as a selective antagonist of the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Neurotensin is a neuropeptide that is involved in a range of physiological processes, including neurotransmission, pain regulation, and energy metabolism. By blocking the effects of neurotensin on its receptor, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether can modulate these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to have a range of biochemical and physiological effects, including modulation of dopamine neurotransmission, pain regulation, and energy metabolism. In animal studies, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to reduce drug-seeking behavior in models of drug addiction, suggesting that it may have therapeutic potential in this area. Additionally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to have analgesic effects in animal models of pain, potentially through modulation of the opioid system. Finally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to modulate energy metabolism in animal models, potentially through its effects on insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether for lab experiments is its selectivity for the neurotensin receptor, which allows for precise modulation of this physiological system. Additionally, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, one major limitation of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether is its limited availability and high cost, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether. One major area of interest is the potential therapeutic applications of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether in the treatment of drug addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, particularly in human subjects. Finally, the development of more selective and potent neurotensin receptor antagonists may provide new avenues for research and therapeutic development in this area.
In conclusion, 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of neuroscience. Its selective antagonism of the neurotensin receptor provides a unique opportunity for precise modulation of this physiological system, with potential therapeutic applications in drug addiction, pain regulation, and energy metabolism. Further research is needed to fully understand the biochemical and physiological effects of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, and to develop more selective and potent neurotensin receptor antagonists.
Synthesemethoden
The synthesis of 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzyl chloride with 5-chloro-2-pyridinol in the presence of a base such as sodium hydride or potassium carbonate. This reaction yields 5-chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether, which can be further purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been extensively studied for its potential applications in the field of neuroscience. One major area of research involves the role of neurotensin in the regulation of dopamine neurotransmission, which is involved in a range of behaviors, including reward, motivation, and addiction. 5-Chloro-2-pyridinyl 2-(trifluoromethyl)benzyl ether has been shown to block the effects of neurotensin on dopamine release, suggesting that it may have potential therapeutic applications in the treatment of drug addiction and other dopamine-related disorders.
Eigenschaften
Molekularformel |
C13H9ClF3NO |
|---|---|
Molekulargewicht |
287.66 g/mol |
IUPAC-Name |
5-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
InChI-Schlüssel |
QKMKTYPGPBCTOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

